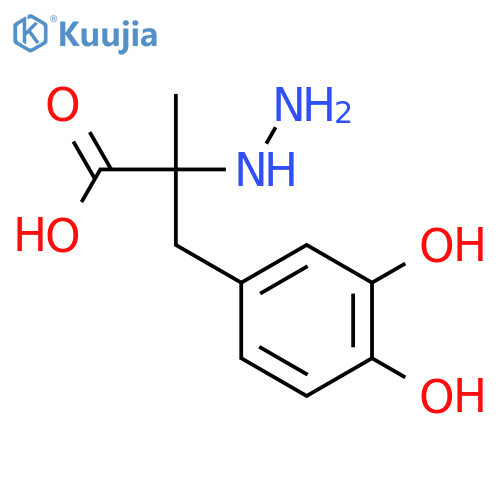Cas no 302-53-4 (D,L-Carbidopa)

D,L-Carbidopa structure
D,L-Carbidopa 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-
- D,L-Carbidopa
- (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid
- (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- (S)-CARBIDOPA
- CARBIDOPA EDMF
- CARBIDOPAANHYDROUS
- CarbidopaUsp28
- Ep5
- Hydrazino-a-methyldopa
- KINSON
- mk486
- n-aminomethyldopa
- GS-3140
- MLS006011894
- BSPBio_003193
- NINDS_000168
- J-017301
- .alpha.-Methyldopahydrazine
- SCHEMBL2688295
- Lodosin
- SPBio_001250
- TZFNLOMSOLWIDK-UHFFFAOYSA-N
- Spectrum3_001517
- Spectrum_001314
- CHEMBL1179357
- Carbidopa, dl-
- NCGC00095918-01
- Carbidopa (monohydrate)
- Hydrazino-.alpha.-methyldopa
- Benzenepropanoic acid,4-dihydroxy-.alpha.-methyl-, (.+-.)-
- 14585-65-0
- FT-0623459
- S-(-)-Carbidopa, >=98% (TLC), powder
- NSC-92521
- Hydrocinnamic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, L-
- NSC92521
- CHEBI:94430
- KBioSS_001794
- CCG-40066
- alpha-Methylhydrazinodopa
- (2RS)-3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic Acid (rac-Carbidopa)
- DL-.ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYLHYDROCINNAMIC ACID
- Benzenepropanoic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, (S)-
- FT-0664248
- D,L CARBIDOPA
- L-.alpha.-Methyl-.beta.-(3,4-dihydroxyphenyl)-.alpha.-hydrazinopropionic acid
- MK 846
- KBio2_001794
- dl-alpha-Hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid
- Spectrum4_000603
- (-)-L-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid
- 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- KBio2_004362
- (-)-l-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid monohydrate
- l-alpha-hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
- KBio2_006930
- 3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid-, (S)-
- FT-0602918
- SR-05000001752-1
- NCGC00015185-03
- MK 485
- BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-
- IDI1_000168
- Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-
- dl-Carbidopa
- NCGC00015185-02
- Carbidopa DL-form [MI]
- SR-05000001752
- UNII-555UP07D5N
- BRD-A69512159-001-03-2
- BRD-A69512159-001-01-6
- dl-MK 485
- 302-53-4
- DivK1c_000168
- DL-Carbidopa [WHO-DD]
- 555UP07D5N
- SPECTRUM1502150
- NCGC00095918-02
- AKOS005721170
- 3-(3,4-Dihydroxyphenyl)-2-hydraZinyl-2-methylpropanoic acid (DL-N(NH2)aMeTyr(3-OH)-OH)
- KBioGR_001126
- adjunct to levodopa in parkinsonism
- HMS2092D16
- Pharmakon1600-01502150
- NCGC00015185-04
- Carbidopa, dl- anhydrous
- KBio3_002693
- KBio1_000168
- SMR003309278
- NSC758190
- NSC 92521
- L-.alpha.-Methyl-.alpha.-hydrazino-.beta.-(3,4-dihydroxyphenylpropionic acid
- alpha-Hydrazino-3,4-Dihydroxy-alpha-Methyl-Benzenepropanoic Acid
- NS00125562
- MFCD02114422
- Spectrum5_001039
- SBI-0051733.P002
- Spectrum2_001115
- Carbidopa anhydrous, DL-
- HMS500I10
- L-.alpha.-Methyldopahydrazine
- DTXSID80860427
- Q27166292
- alpha-Hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
- DS-010214
- DB-047475
- BRD-A69512159-001-06-5
- STL146415
- DB-229777
- Carbidopa 1-hydrate
- BBL011329
-
- インチ: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
- InChIKey: TZFNLOMSOLWIDK-UHFFFAOYSA-N
- ほほえんだ: NNC(CC1C=CC(O)=C(O)C=1)(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 226.09500
- どういたいしつりょう: 226.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.420±0.06 g/cm3(Predicted)
- ゆうかいてん: 203-206°C
- ふってん: 528.7±50.0 °C(Predicted)
- PSA: 115.81000
- LogP: 1.03810
D,L-Carbidopa セキュリティ情報
- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
D,L-Carbidopa 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
D,L-Carbidopa 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175915-50mg |
D,L-Carbidopa |
302-53-4 | 50mg |
$ 1733.00 | 2023-09-08 | ||
| TRC | C175915-2mg |
D,L-Carbidopa |
302-53-4 | 2mg |
$ 150.00 | 2023-04-18 | ||
| TRC | C175915-25mg |
D,L-Carbidopa |
302-53-4 | 25mg |
$ 981.00 | 2023-09-08 | ||
| TRC | C175915-5mg |
D,L-Carbidopa |
302-53-4 | 5mg |
$ 276.00 | 2023-04-18 | ||
| TRC | C175915-2.5mg |
D,L-Carbidopa |
302-53-4 | 2.5mg |
$ 207.00 | 2023-09-08 | ||
| TRC | C175915-10mg |
D,L-Carbidopa |
302-53-4 | 10mg |
$ 529.00 | 2023-04-18 | ||
| A2B Chem LLC | AF63196-5mg |
D,L Carbidopa |
302-53-4 | 5mg |
$663.00 | 2024-04-20 |
D,L-Carbidopa 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
302-53-4 (D,L-Carbidopa) 関連製品
- 38821-49-7(Carbidopa Monohydrate)
- 85933-19-3(3-O-Methyl Carbidopa)
- 28875-92-5(R-(+)-Carbidopa)
- 28860-95-9(Carbidopa)
- 91431-01-5(Carbidopa Methyl Ester)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:302-53-4)D,L-Carbidopa

清らかである:99%/99%/99%
はかる:10mg/25mg/50mg
価格 ($):165/327/548